2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes an allylamino group, a dimethylphenylamino group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2,4-dimethylphenylamine, which is then reacted with allyl isocyanate to form the allylamino derivative. This intermediate undergoes further reactions, including acylation with succinic anhydride, to yield the final product.
Reaction Conditions:
Temperature: Typically, reactions are conducted at room temperature to moderate heat (20-80°C).
Solvents: Common solvents include dichloromethane, ethanol, and toluene.
Catalysts: Acid or base catalysts may be used to facilitate certain steps, such as acylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting amino groups to halides.
Major Products
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The allylamino and dimethylphenylamino groups can interact with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Allylamino)-4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid
- 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxopentanoic acid
- 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-7-16-13(15(19)20)9-14(18)17-12-6-5-10(2)8-11(12)3/h4-6,8,13,16H,1,7,9H2,2-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHGPJGASBRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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